

# Comparative Guide: Mass Spectrometry Fragmentation of CAS 87010-30-8 (Ifosfamide Intermediate)

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## Compound of Interest

Compound Name:	3-(3-Hydroxypropyl)-2-oxazolidinone Acetate
CAS No.:	87010-30-8
Cat. No.:	B125151

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## Executive Summary & Compound Profile

CAS 87010-30-8, chemically known as 3-[3-(Acetyloxy)propyl]-2-oxazolidinone, serves as a pivotal precursor in the synthesis of Ifosfamide and its analogs. In drug development and quality control (QC), monitoring this compound is essential to ensure the purity of the final pharmaceutical ingredient (API).

Unlike the final drug Ifosfamide, CAS 87010-30-8 lacks phosphorus and chlorine atoms, resulting in a distinct isotopic signature and fragmentation pathway. This guide provides a mechanistic breakdown of its MS behavior to facilitate its detection and differentiation from the API and other impurities.

## Chemical Identity Table

Feature	Details
CAS Number	87010-30-8
Chemical Name	3-[3-(Acetyloxy)propyl]-2-oxazolidinone
Synonyms	3-(3-Hydroxypropyl)-2-oxazolidinone Acetate
Molecular Formula	C H NO
Molecular Weight	187.19 g/mol
Role	Synthetic Intermediate / Process Impurity
Key Structural Motifs	Oxazolidin-2-one ring, Acetate ester, Propyl linker

## Mass Spectrometry Fragmentation Analysis

The fragmentation of CAS 87010-30-8 under Electrospray Ionization (ESI) in positive mode ([M+H]

) is driven by the stability of the oxazolidinone ring and the lability of the acetate ester group.

### Primary Ionization

- Precursor Ion: The molecule readily protonates at the carbonyl oxygen of the acetate or the carbamate moiety, yielding a precursor ion at  $m/z$  188.2 ([M+H]).

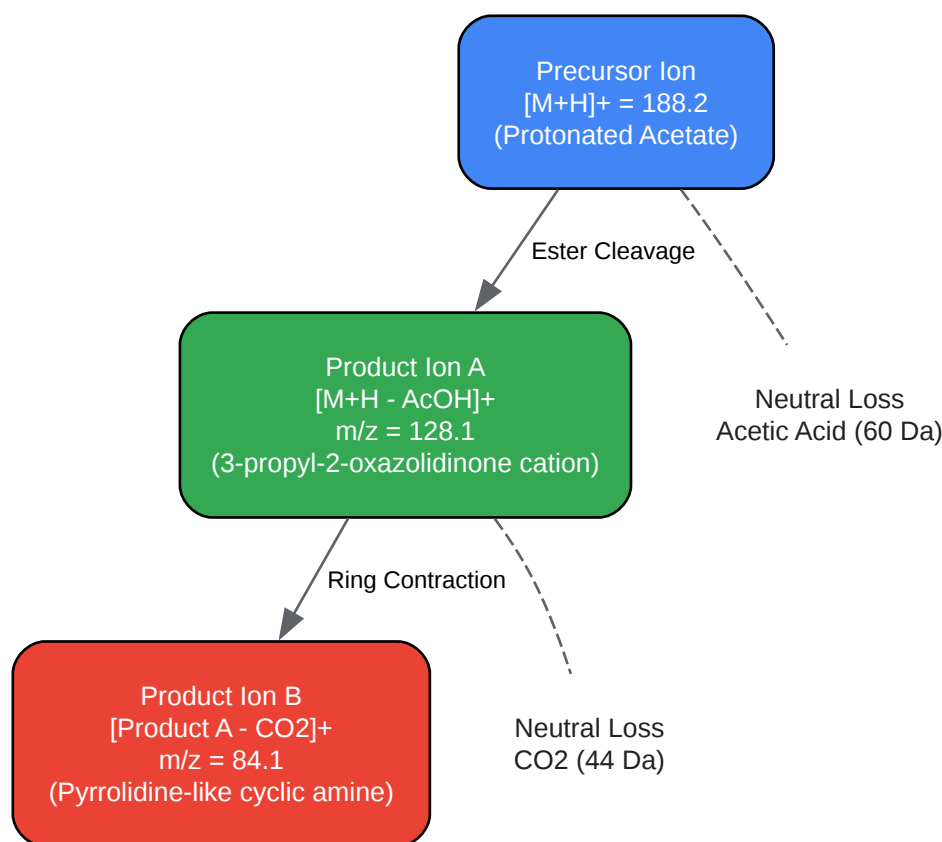
### Mechanistic Fragmentation Pathway

The collision-induced dissociation (CID) of the parent ion ( $m/z$  188) typically follows two competing pathways:

- Neutral Loss of Acetic Acid (Dominant): The most abundant product ion arises from the cleavage of the ester bond, expelling neutral acetic acid (60 Da). This yields the stable cation at  $m/z$  128.
- Ring Degradation: Subsequent fragmentation of the  $m/z$  128 ion involves the loss of CO (44 Da) from the oxazolidinone ring, a characteristic cleavage for cyclic carbamates, resulting in a fragment at  $m/z$  84.

## Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation logic, correlating precursor ions to their respective product ions.



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Caption: Proposed ESI+ MS/MS fragmentation pathway for CAS 87010-30-8 showing sequential neutral losses of acetic acid and carbon dioxide.

## Comparative Analysis: CAS 87010-30-8 vs. Alternatives

Differentiation between the intermediate (CAS 87010-30-8) and the final drug (Ifosfamide) is critical in impurity profiling. The absence of chlorine in the intermediate provides a definitive isotopic filter.

### Spectral Comparison Table

Parameter	CAS 87010-30-8 (Intermediate)	Ifosfamide (API)	Cyclophosphamide (Isomer)
Precursor Ion (ESI+)	m/z 188.2	m/z 261.1	m/z 261.1
Isotope Pattern	M+1 only (No Cl/Br)	M, M+2, M+4 (9:6:1 ratio due to 2 Cl atoms)	M, M+2, M+4 (9:6:1 ratio)
Base Peak Fragment	m/z 128 (Loss of AcOH)	m/z 154 (Dechloroethylation)	m/z 140 (Phosphoramidate cleavage)
Secondary Fragment	m/z 84 (Loss of CO)	m/z 92 (Aziridine formation)	m/z 106
Diagnostic Feature	Loss of 60 Da (Acetic Acid)	Loss of 36 Da (HCl) or 63 Da (CHCl)	Retro-Michael reaction

### Differentiation Strategy

- Isotope Filtering: Ifosfamide and Cyclophosphamide exhibit a distinct "chlorine cluster" pattern. CAS 87010-30-8 shows a "clean" mono-isotopic peak (M+H only).
- Neutral Loss Scanning: Set the mass spectrometer to scan for a neutral loss of 60 Da to selectively detect the acetate intermediate, whereas the API will not exhibit this loss.

## Experimental Protocol: Impurity Profiling

This self-validating protocol ensures reproducible detection of CAS 87010-30-8 in the presence of Ifosfamide.

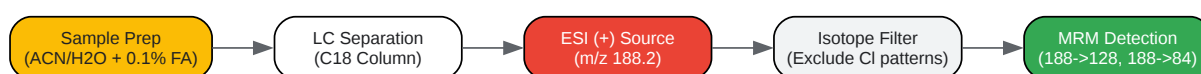
### Sample Preparation

- Stock Solution: Dissolve 1 mg of CAS 87010-30-8 in 1 mL Acetonitrile (ACN) to create a 1 mg/mL stock.
- Working Standard: Dilute stock to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
- Matrix Spike: For validation, spike the working standard into a 1 mg/mL Ifosfamide solution to simulate an impurity scenario.

### LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- MS Source: ESI Positive Mode.
- MRM Transitions (Quantification):
  - Quantifier: 188.2 → 128.1 (CE: 15 eV)
  - Qualifier: 188.2 → 84.1 (CE: 25 eV)

### Workflow Diagram



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Caption: Analytical workflow for the specific detection of CAS 87010-30-8 in complex mixtures.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [[Link](#)]
- Kerbusch, T., et al. (2001). Determination of ifosfamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual grounding for Ifosfamide MS methods).
- To cite this document: BenchChem. [[Comparative Guide: Mass Spectrometry Fragmentation of CAS 87010-30-8 \(Ifosfamide Intermediate\)](#)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b125151/docs#comparative-guide-mass-spectrometry-fragmentation-of-cas-87010-30-8-ifosfamide-intermediate>]

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